![molecular formula C16H13N3O2 B10842464 3-(4-Methoxyphenyl)quinoxaline-5-carboxamide](/img/structure/B10842464.png)
3-(4-Methoxyphenyl)quinoxaline-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)quinoxaline-5-carboxamide: is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and pharmaceutical applications . This particular compound features a quinoxaline core substituted with a 4-methoxyphenyl group and a carboxamide group at the 5-position, which contributes to its unique chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-methoxyphenyl)quinoxaline-5-carboxamide typically involves the following steps :
Starting Material: The synthesis begins with commercially available 2,3-diaminobenzoic acid.
Cyclization: The 2,3-diaminobenzoic acid undergoes cyclization with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the quinoxaline ring.
Carboxamide Formation: The resulting quinoxaline derivative is then reacted with an appropriate carboxylating agent to introduce the carboxamide group at the 5-position.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to dihydroquinoxaline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Material Science: It is explored for its potential in organic electronics and photonics.
Biology and Medicine:
Antibacterial Activity: The compound exhibits significant antibacterial activity against various bacterial strains, making it a potential candidate for antibiotic development.
Anticancer Activity: It has shown promise in inhibiting the growth of certain cancer cell lines, indicating its potential as an anticancer agent.
Industry:
Pharmaceuticals: The compound is used in the development of new drugs due to its diverse biological activities.
Agriculture: It may be explored for use in agrochemicals to protect crops from bacterial infections.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)quinoxaline-5-carboxamide involves its interaction with specific molecular targets and pathways :
Antibacterial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential bacterial enzymes, leading to bacterial cell death.
Anticancer Activity: It interferes with cell cycle progression and induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 2,3-Dihydroxyquinoxaline-5-carboxamide
- 2,3-Dimethoxyquinoxaline-5-carboxamide
- 3-Amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide
Comparison:
- Unique Substituents: The presence of the 4-methoxyphenyl group and the carboxamide group at the 5-position distinguishes 3-(4-methoxyphenyl)quinoxaline-5-carboxamide from other quinoxaline derivatives .
- Biological Activity: The specific substituents contribute to its enhanced antibacterial and anticancer activities compared to other similar compounds .
Eigenschaften
Molekularformel |
C16H13N3O2 |
---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)quinoxaline-5-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c1-21-11-7-5-10(6-8-11)14-9-18-13-4-2-3-12(16(17)20)15(13)19-14/h2-9H,1H3,(H2,17,20) |
InChI-Schlüssel |
XLKSSLKAULIQEE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3N=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.